

Application of 15-epi Travoprost in Pharmaceutical Quality Control

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Compound of Interest

Compound Name: *15-epi Travoprost*

Cat. No.: *B585541*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Travoprost is a prostaglandin F_{2α} analog used to reduce intraocular pressure in patients with open-angle glaucoma or ocular hypertension. As with any pharmaceutical active ingredient, ensuring its purity and quality is paramount for safety and efficacy. **15-epi Travoprost** is a stereoisomeric impurity of Travoprost, differing in the configuration at the C-15 hydroxyl group. Its presence in the drug substance or product must be monitored and controlled within acceptable limits. These application notes provide detailed protocols and data for the use of **15-epi Travoprost** as a reference standard in the quality control of Travoprost.

Role of 15-epi Travoprost in Quality Control

15-epi Travoprost serves as a critical reference standard for several quality control applications:

- **Impurity Profiling:** As a known impurity, a certified reference standard of **15-epi Travoprost** is essential for the identification and quantification of this impurity in batches of Travoprost drug substance and drug product.
- **Analytical Method Development and Validation:** The reference standard is used to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC)

and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), ensuring they are specific, accurate, and precise for the separation and quantification of Travoprost from its impurities.

- Stability Studies: During forced degradation studies, **15-epi Travoprost** can be used to confirm the identity of degradation products formed under various stress conditions (e.g., acid, base, oxidation, heat, light).[1][2]

Data Presentation

The following tables summarize key quantitative data for the analysis of Travoprost and its impurities.

Table 1: Physicochemical Properties

Compound	Molecular Formula	Molecular Weight (g/mol)	CAS Number
Travoprost	C ₂₆ H ₃₅ F ₃ O ₆	500.55	157283-68-6
15-epi Travoprost	C ₂₆ H ₃₅ F ₃ O ₆	500.55	1420791-14-5

Table 2: Representative Chromatographic Data for Travoprost and Impurities

Compound	Typical Retention Time (min)	Relative Retention Time (RRT)
Travoprost	10.0	1.00
15-epi Travoprost	~11.5	~1.15
5,6-trans Isomer	~11.0	~1.10
Travoprost free acid	~4.5	~0.45
15-keto Travoprost	~9.2	~0.92

Note: Retention times and relative retention times are approximate and can vary depending on the specific chromatographic conditions.

Experimental Protocols

Protocol 1: HPLC Method for the Separation of Travoprost and 15-epi Travoprost

This protocol describes a representative reversed-phase HPLC method for the separation of Travoprost and its stereoisomeric impurity, **15-epi Travoprost**.

1. Materials and Reagents

- Travoprost Reference Standard
- **15-epi Travoprost** Reference Standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid (analytical grade)

2. Chromatographic Conditions

Parameter	Condition
Column	C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A	0.1% Phosphoric acid in Water
Mobile Phase B	Acetonitrile
Gradient	60% B to 80% B over 20 minutes
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection	UV at 220 nm
Injection Volume	10 µL

3. Standard and Sample Preparation

- Standard Stock Solution: Accurately weigh and dissolve Travoprost and **15-epi Travoprost** reference standards in acetonitrile to obtain a concentration of 1 mg/mL.
- Working Standard Solution: Dilute the stock solutions with mobile phase to a final concentration of approximately 0.04 mg/mL for Travoprost and a lower, relevant concentration for **15-epi Travoprost** (e.g., 0.0004 mg/mL for a 1% impurity level).
- Sample Solution: Prepare the sample containing Travoprost at a concentration of approximately 0.04 mg/mL in mobile phase.

4. System Suitability

- Inject the working standard solution six times.
- The relative standard deviation (RSD) for the peak area of Travoprost should be not more than 2.0%.
- The resolution between the Travoprost and **15-epi Travoprost** peaks should be not less than 1.5.

5. Analysis

- Inject the sample solution and identify the peaks of Travoprost and **15-epi Travoprost** by comparing the retention times with those of the reference standards.
- Quantify the amount of **15-epi Travoprost** in the sample using the peak area of the standard.

Protocol 2: Forced Degradation Study of Travoprost

This protocol outlines a general procedure for conducting forced degradation studies on Travoprost to identify potential degradation products, including **15-epi Travoprost**.

1. Stress Conditions

- Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
- Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

- Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: 80 °C for 48 hours (solid state).[\[2\]](#)
- Photolytic Degradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

2. Sample Preparation

- Prepare a solution of Travoprost at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile).
- For hydrolytic and oxidative studies, add the stress agent to the Travoprost solution.
- For thermal and photolytic studies, expose the solid drug substance to the stress conditions.
- After the specified time, neutralize the acidic and basic samples.
- Dilute the samples to a suitable concentration (e.g., 0.04 mg/mL) with the mobile phase for HPLC analysis.

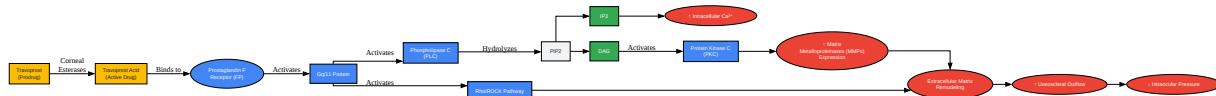
3. Analysis

- Analyze the stressed samples using the HPLC method described in Protocol 1.
- Compare the chromatograms of the stressed samples with that of an unstressed sample to identify degradation products.
- Use the **15-epi Travoprost** reference standard to confirm the identity of any peak corresponding to this impurity.

Visualizations

Travoprost Signaling Pathway

Travoprost is a selective agonist for the prostaglandin F (FP) receptor.[\[3\]](#) Its binding initiates a signaling cascade that ultimately leads to a reduction in intraocular pressure.

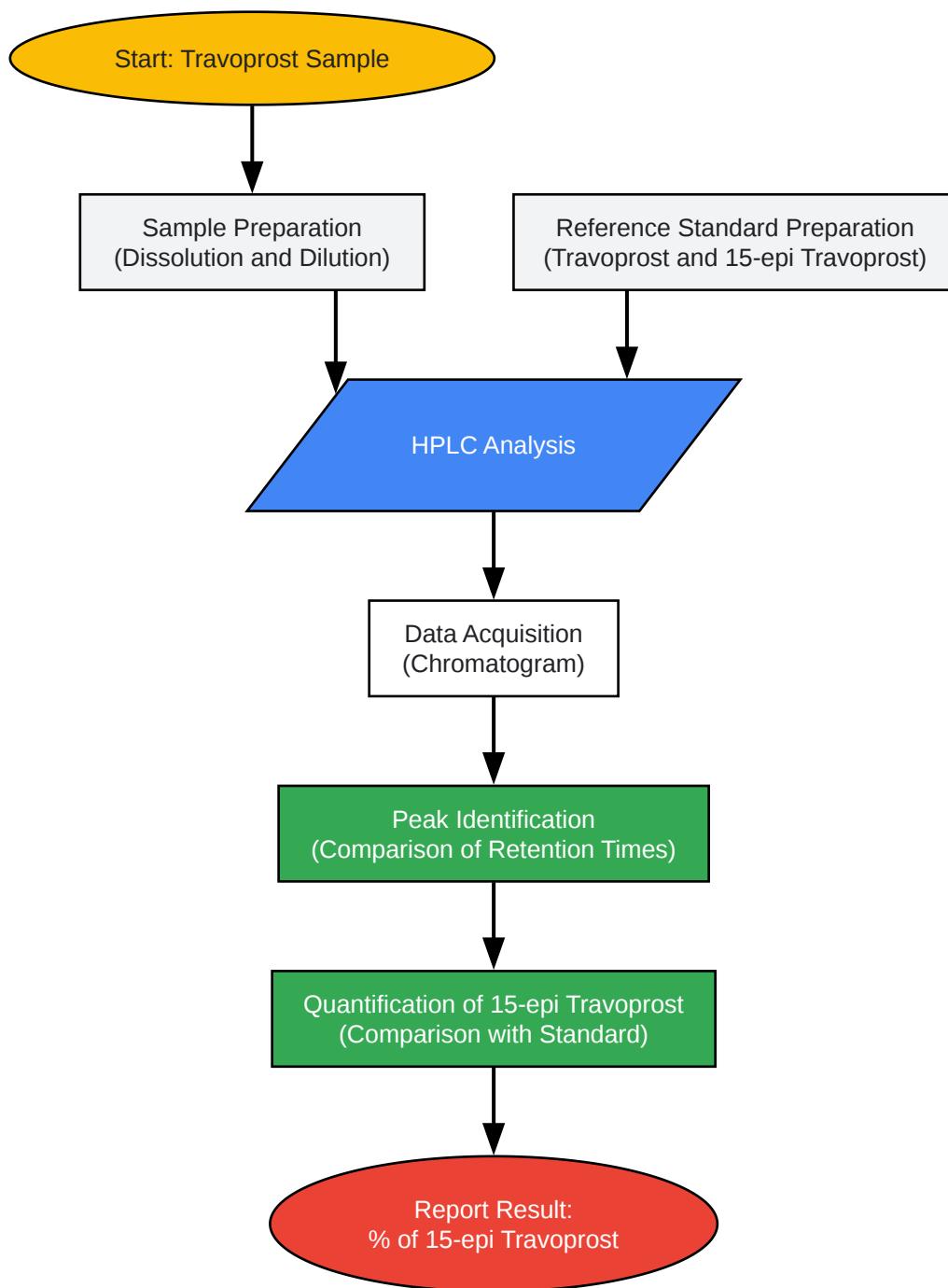


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Travoprost FP Receptor Signaling Pathway

Experimental Workflow for Impurity Analysis

The following diagram illustrates the general workflow for the analysis of **15-epi Travoprost** as an impurity in a Travoprost sample.



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Workflow for 15-epi Travoprost Impurity Analysis

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